1'-benzyl-2'-hydroxy-8-nitro-1,2,4,4a-tetrahydro-4'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H)-dione
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Overview
Description
1’-Benzyl-2’-hydroxy-8-nitro-1,2,4,4a-tetrahydro-4’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H)-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 1’-benzyl-2’-hydroxy-8-nitro-1,2,4,4a-tetrahydro-4’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H)-dione involves multiple steps, including nitration, reduction, and cyclization reactions. The synthetic route typically starts with the nitration of a benzyl-substituted precursor, followed by reduction to introduce the hydroxy group. The final step involves cyclization to form the spiro structure. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions.
Scientific Research Applications
1’-Benzyl-2’-hydroxy-8-nitro-1,2,4,4a-tetrahydro-4’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The spiro structure also contributes to the compound’s unique binding properties and stability .
Comparison with Similar Compounds
Similar compounds include other spiro compounds with different substituents or ring structures. For example:
Spirooxazines: Known for their photochromic properties.
Spiroindolines: Studied for their potential use in pharmaceuticals.
Properties
Molecular Formula |
C22H20N4O6 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
1-benzyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C22H20N4O6/c27-19-22(20(28)25(21(29)23-19)12-14-4-2-1-3-5-14)11-15-10-16(26(30)31)6-7-17(15)24-8-9-32-13-18(22)24/h1-7,10,18H,8-9,11-13H2,(H,23,27,29) |
InChI Key |
OMAILDRIPQYTJF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2N1C3=C(CC24C(=O)NC(=O)N(C4=O)CC5=CC=CC=C5)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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